(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC 4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-00446687 is synthesized through a multi-step process involving the formation of a piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The piperidine ring is functionalized with various substituents, including a tert-butyl group and a difluorophenyl group.
Industrial Production Methods
The industrial production of PF-00446687 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the cyclization and functionalization reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
PF-00446687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of PF-00446687 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
PF-00446687 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and functionalization of piperidine derivatives.
Biology: Investigated for its effects on melanocortin receptors and related biological pathways.
Medicine: Explored for its potential in treating erectile dysfunction and female sexual dysfunction.
Industry: Utilized in the development of new drugs targeting melanocortin receptors.
Mechanism of Action
PF-00446687 exerts its effects by selectively binding to the melanocortin receptor subtype MC 4. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the desired therapeutic effects. The compound’s selectivity for the MC 4 receptor minimizes side effects associated with non-selective melanocortin receptor agonists .
Comparison with Similar Compounds
Similar Compounds
- PL-6983
- PF-219,061
- UK-414,495
Uniqueness
PF-00446687 is unique due to its high selectivity for the melanocortin receptor subtype MC 4 and its effectiveness at lower doses compared to other compounds. This selectivity reduces the risk of side effects and enhances its therapeutic potential .
Properties
CAS No. |
1222098-03-4 |
---|---|
Molecular Formula |
C28H36F2N2O2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m1/s1 |
InChI Key |
WHPJOAUPIZDJNX-PSADNOOOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@H]3CN(C[C@@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.